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Compound Name: (R)-Funapide

Cat. No.: B8175959 Get Quote

Introduction

(R)-Funapide, the R-enantiomer of Funapide (also known as TV-45070 or XEN402), is a small-

molecule inhibitor of voltage-gated sodium channels (Nav), with notable activity against Nav1.7

and Nav1.8.[1][2] These channels are critical for the initiation and propagation of action

potentials in peripheral nociceptive (pain-sensing) neurons.[3] Genetic data have strongly

implicated the Nav1.7 channel in human pain processing, making it a significant target for the

development of novel analgesics.[4] Funapide was developed for various chronic pain

conditions, including neuropathic pain and osteoarthritis, before its development was

discontinued.[2][5]

These application notes provide a summary of the available preclinical data and detailed

protocols for the in vivo administration and evaluation of (R)-Funapide in rodent models of

pain. This document is intended for researchers, scientists, and drug development

professionals investigating novel analgesics and the role of sodium channels in pain

pathophysiology.

Data Presentation
Quantitative data for Funapide, the racemate containing the (R)-enantiomer, is summarized

below. Specific in vivo efficacy and pharmacokinetic data for the isolated (R)-Funapide
enantiomer in rodents are not extensively detailed in publicly available literature; therefore, the

tables serve as a reference for the compound class and a template for experimental design.
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Table 1: Funapide In Vitro Potency (IC50)

Sodium Channel Subtype IC50 (nM) Reference

Nav1.7 54 [6]

Nav1.5 84 [6]

Nav1.6 173 [6]

Nav1.2 601 [6]

Table 2: Representative In Vivo Efficacy Data Template for (R)-Funapide in a Rodent Pain

Model

Rodent Model
Administration
Route

Dose (mg/kg)
Primary
Endpoint

Observed
Effect

e.g., Spared

Nerve Injury

(Rat)

e.g., Oral (p.o.) e.g., 1, 3, 10

Mechanical

Allodynia (von

Frey)

e.g., % Reversal

of

Hypersensitivity

e.g., CFA-

Induced

Inflammation

(Mouse)

e.g., Topical e.g., 1%, 2%

Thermal

Hyperalgesia

(Hargreaves)

e.g., Increase in

Paw Withdrawal

Latency

Table 3: Representative Pharmacokinetic (PK) Parameters Template for (R)-Funapide in Rats

Administrat
ion Route

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC₀-t
(ng·h/mL)

t½ (h)

e.g.,

Intravenous

(i.v.)

e.g., 1 — — — —

e.g., Oral

(p.o.)
e.g., 10 — — — —
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Signaling Pathway and Experimental Workflow
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Caption: Mechanism of action of (R)-Funapide in blocking pain signal transmission.
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1. Animal Acclimatization
(e.g., 7 days)

2. Baseline Behavioral Testing
(von Frey, Hargreaves)

3. Neuropathic Pain Model Induction
(e.g., Spared Nerve Injury Surgery)

4. Post-Surgery Recovery
& Pain Model Confirmation

(e.g., 7-14 days)

5. Group Allocation
& Drug Administration

(Vehicle vs. (R)-Funapide)

6. Post-Dosing Behavioral Testing
(e.g., 1, 2, 4, 6 hours post-dose)

7. Data Collection & Analysis

Click to download full resolution via product page

Caption: Typical experimental workflow for evaluating (R)-Funapide in a rodent pain model.

Experimental Protocols
Protocol 1: Preparation and Administration of (R)-Funapide
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This protocol describes the preparation of (R)-Funapide for oral administration. The vehicle

composition should be optimized for solubility and tolerability.

Materials:

(R)-Funapide powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 400 (PEG400)

Tween 80

Saline (0.9% NaCl) or Water for Injection

Vortex mixer and magnetic stirrer

Oral gavage needles (20-22 gauge for rats, 22-24 gauge for mice)

Stock Solution Preparation (if required):

For long-term storage, prepare a concentrated stock solution in 100% DMSO.

Aliquot the stock solution into small volumes to prevent repeated freeze-thaw cycles.

Store stock solutions at -20°C for up to one month or -80°C for up to six months.[1][6]

Dosing Formulation Preparation (Example for Oral Gavage):

A common vehicle for oral administration is 10% DMSO, 40% PEG400, 5% Tween 80, and

45% saline.

On the day of the experiment, calculate the required amount of (R)-Funapide based on

the desired dose (mg/kg) and the average weight of the animals. A typical dosing volume

is 5-10 mL/kg for rats and 10 mL/kg for mice.

First, dissolve the (R)-Funapide powder (or an aliquot of the DMSO stock) in the required

volume of DMSO.
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Sequentially add PEG400, Tween 80, and finally the saline while continuously mixing

(vortex or stir).

Ensure the final solution is homogenous and free of precipitates. Prepare a fresh vehicle-

only solution to serve as the control.

Administration:

Gently restrain the rodent.

Measure the distance from the animal's snout to the xiphoid process to determine the

correct insertion depth for the gavage needle.

Insert the gavage needle smoothly into the esophagus and deliver the formulation directly

into the stomach.

Monitor the animal for any signs of distress post-administration.

Protocol 2: Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is a widely used surgical model that produces robust and long-lasting

neuropathic pain behaviors.[7]

Anesthesia and Preparation:

Anesthetize the rodent (e.g., rat) using isoflurane (2-3% in oxygen). Confirm the depth of

anesthesia by lack of a pedal withdrawal reflex.

Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol and

povidone-iodine.

Surgical Procedure:

Make a small incision in the skin over the biceps femoris muscle.

Separate the biceps femoris muscle by blunt dissection to expose the sciatic nerve and its

three terminal branches: the sural, common peroneal, and tibial nerves.
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Isolate the common peroneal and tibial nerves with fine forceps.

Tightly ligate these two nerves with a 5-0 silk suture.

Transect the nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve

stump.

Take extreme care to avoid touching or stretching the spared sural nerve.

Closure and Post-Operative Care:

Close the muscle layer with 5-0 absorbable sutures and the skin with wound clips or

sutures.

Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg s.c.) that will not interfere

with the study endpoints.

Allow the animal to recover on a heating pad and monitor until it is fully mobile. House

animals individually after surgery to prevent wound damage.

Allow 7-14 days for the neuropathic pain phenotype to fully develop before commencing

behavioral testing and drug administration.

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold to a mechanical stimulus.

Apparatus:

A set of calibrated von Frey filaments with varying bending forces (e.g., 0.4g to 26g).

An elevated testing platform with a wire mesh floor that allows access to the plantar

surface of the hind paws.

Procedure:

Place the animal in an individual clear plastic chamber on the mesh platform and allow it

to acclimate for at least 15-20 minutes.
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Begin with a mid-range filament (e.g., 2.0g) and apply it perpendicularly to the lateral

plantar surface of the hind paw (the territory of the spared sural nerve) until it just bends.

Hold the stimulus for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or

licking of the paw.

Use the up-down method to determine the 50% paw withdrawal threshold. If there is a

positive response, use the next lighter filament. If there is no response, use the next

heavier filament.

The pattern of responses is used to calculate the 50% withdrawal threshold.

Protocol 4: General Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic procedure for determining the PK profile of (R)-Funapide.

Animal Preparation:

Use adult male or female rats (e.g., Sprague-Dawley or Wistar), weighing 200-250g. For

serial blood sampling, surgical cannulation of the jugular vein or carotid artery is

recommended for stress-free sample collection.[8]

Allow animals to recover from surgery for at least 48 hours.

Drug Administration:

Fast animals overnight (with access to water) before oral administration.

Administer a single dose of (R)-Funapide via the desired route (e.g., oral gavage or

intravenous injection via a tail vein or catheter).

Blood Sampling:

Collect serial blood samples (approx. 200 µL per sample) into heparinized or EDTA-coated

tubes at predetermined time points.

Example time points for oral dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours

post-dose.[9]
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Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the

plasma.

Sample Processing and Analysis:

Transfer the plasma to clean tubes and store at -80°C until analysis.

Analyze the plasma concentrations of (R)-Funapide using a validated bioanalytical

method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax,

AUC, t½) using non-compartmental analysis software.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: In vivo Administration of (R)-
Funapide in Rodent Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8175959#in-vivo-administration-of-r-funapide-in-
rodent-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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